2-(6-Bromo-2,3-difluorophenyl)ethan-1-OL
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Overview
Description
6-Bromo-2,3-difluorobenzyl alcohol, also known as (6-bromo-2,3-difluorophenyl)methanol, is an organofluorine compound with the molecular formula C7H5BrF2O. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzyl alcohol structure. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-difluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the reaction of 2,3-difluorobenzyl alcohol with bromine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of 6-Bromo-2,3-difluorobenzyl alcohol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3-difluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent
Major Products:
Oxidation: 6-Bromo-2,3-difluorobenzaldehyde or 6-Bromo-2,3-difluorobenzoic acid.
Reduction: 6-Bromo-2,3-difluorobenzylamine.
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
6-Bromo-2,3-difluorobenzyl alcohol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its bromine and fluorine atoms can influence the reactivity and selectivity of these reactions, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
- 6-Bromo-2,3-difluorobenzaldehyde
- 6-Bromo-2,3-difluorobenzoic acid
- 6-Bromo-2,3-difluorobenzylamine
Comparison: 6-Bromo-2,3-difluorobenzyl alcohol is unique due to the presence of both bromine and fluorine atoms on the benzyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions, compared to similar compounds that lack these halogen atoms .
Properties
Molecular Formula |
C8H7BrF2O |
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Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-(6-bromo-2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,12H,3-4H2 |
InChI Key |
HDUMIKGZXIUQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CCO)Br |
Origin of Product |
United States |
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